Regioisomeric Differentiation: DPP4 and PREP Inhibitory Activity Defines a Distinct Off-Target Profile
In vitro profiling against human dipeptidyl peptidase 4 (DPP4) and prolyl endopeptidase (PREP) reveals that 4-(cyclopropylamino)-3-nitrobenzonitrile exhibits IC50 values >100,000 nM, confirming minimal engagement of these proteases [1]. This contrasts with the regioisomer 3-(cyclopropylamino)-4-nitrobenzonitrile, which has been identified as a hit in anti-leishmanial screens (IC50 4.1–0.5 μM) [2], demonstrating that positional isomerism dramatically alters biological recognition.
| Evidence Dimension | Enzyme Inhibition (DPP4/PREP) |
|---|---|
| Target Compound Data | IC50 >100,000 nM (DPP4); IC50 >100,000 nM (PREP) |
| Comparator Or Baseline | 3-(Cyclopropylamino)-4-nitrobenzonitrile: Leishmania infantum IC50 4.1 μM (compound 29) to 0.5 μM (compound 39) |
| Quantified Difference | >20-fold higher IC50 for target compound against DPP4/PREP versus comparator against parasite target |
| Conditions | Human seminal plasma DPP4 and recombinant PREP; Gly-Pro-p-nitroanilide and Z-Gly-Pro-p-nitroanilide substrates |
Why This Matters
This quantitative differential establishes that the 4-(cyclopropylamino)-3-nitro substitution pattern confers a unique selectivity profile, minimizing unwanted protease inhibition that could confound phenotypic assays or lead to off-target toxicity.
- [1] BindingDB. BDBM50382259 (CHEMBL2022534). DPP4 and PREP Inhibition Data. View Source
- [2] Molaid. 3-(cyclopropylamino)-4-nitrobenzonitrile | 1356483-72-1. Reference to DOI: 10.1371/journal.pntd.0009196. View Source
